

Preventing precipitation of Eravacycline dihydrochloride in infusion solutions

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Compound of Interest

Compound Name: *Eravacycline dihydrochloride*

Cat. No.: *B560568*

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Technical Support Center: Eravacycline Dihydrochloride Infusion Solutions

This center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of **Eravacycline dihydrochloride** during the preparation and administration of infusion solutions.

Frequently Asked Questions (FAQs)

Q1: What is **Eravacycline dihydrochloride** and why is precipitation a concern?

A1: **Eravacycline dihydrochloride** is a synthetic, broad-spectrum fluorocycline antibiotic belonging to the tetracycline class.^{[1][2]} It works by inhibiting bacterial protein synthesis.^{[1][3]} Precipitation is a critical concern because the formation of particulates in an intravenous solution can pose significant safety risks, including potential embolism and reduced drug efficacy. The dihydrochloride salt form is a lyophilized, yellow to orange powder developed to enhance the stability and solubility of the drug for intravenous administration.^{[1][4]}

Q2: What are the approved reconstitution and dilution solvents for **Eravacycline dihydrochloride**?

A2: For reconstitution, each 50 mg vial of Eravacycline should be mixed with 5 mL of either Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP.^{[5][6][7]} Following

reconstitution, the solution must be further diluted for infusion only in 0.9% Sodium Chloride Injection, USP.[1][4][8] The compatibility with other infusion solutions has not been established.[9]

Q3: What is the target concentration and pH for the final infusion solution?

A3: The final infusion solution should have a target Eravacycline concentration of 0.3 mg/mL, within an acceptable range of 0.2 to 0.6 mg/mL.[1][4][8] The pH of the commercial product is adjusted to between 5.5 and 7.0.[1][4][10] Maintaining the appropriate pH is crucial for solubility.

Q4: What are the stability and storage guidelines after reconstitution and dilution?

A4: Stability is time and temperature-dependent. Adhering to these guidelines is essential to prevent both precipitation and degradation.

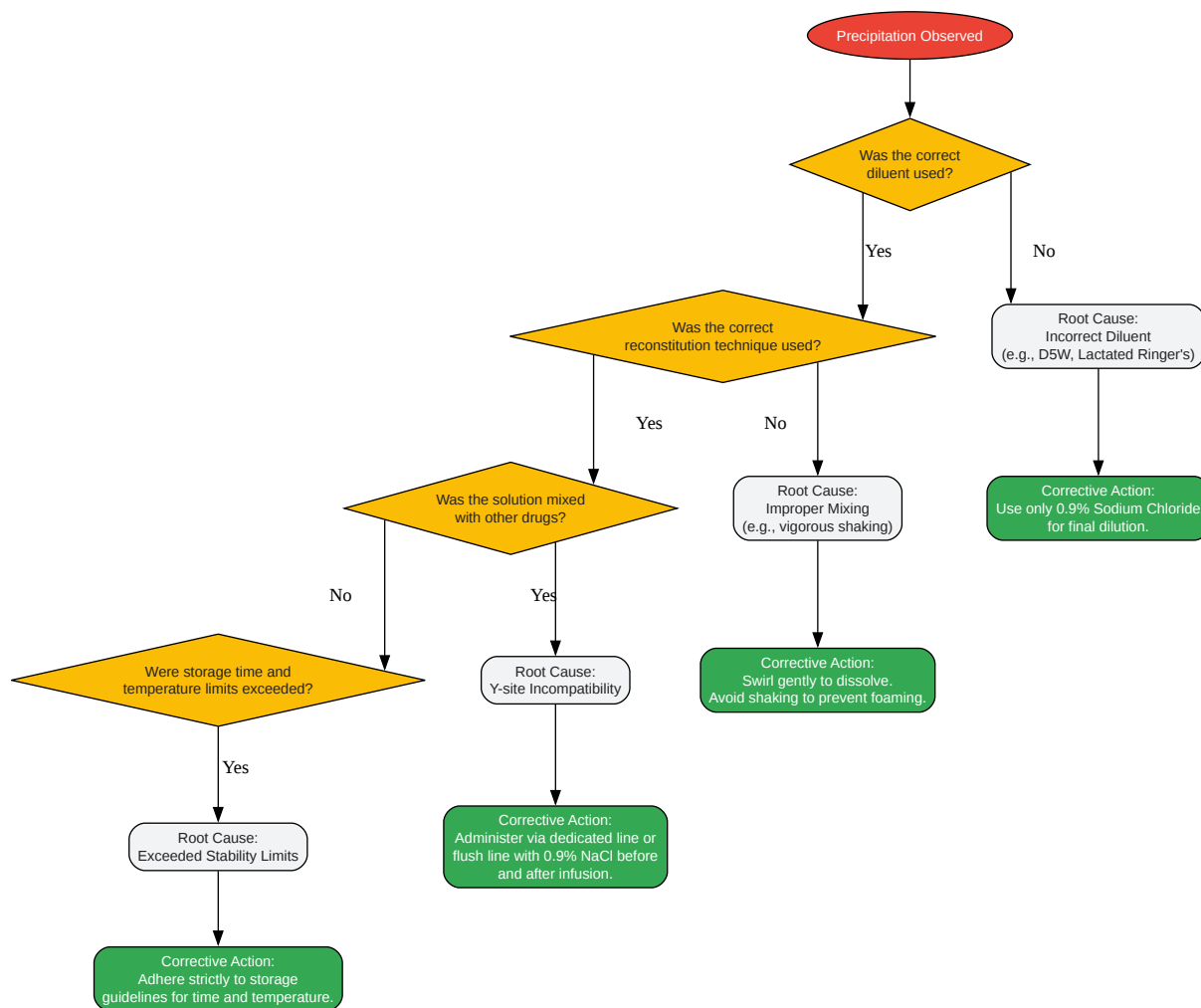
Storage Condition	Reconstituted in Vial (10 mg/mL)	Diluted in Infusion Bag (0.3 mg/mL)
Room Temperature ($\leq 25^{\circ}\text{C}$ / 77°F)	Use within 1 hour.[5][11][12]	Must be infused within 6 to 24 hours (varies by source).[1][4][6][8]
Refrigerated (2°C to 8°C / 36°F to 46°F)	Must be diluted within 1 hour.[11]	Stable for up to 10 days (varies by source).[6][7][8][11]

Note: Do not freeze reconstituted or diluted solutions.[4][8] Always keep vials in their carton until use to protect from light.[5][8]

Troubleshooting Guide

Problem: I observed cloudiness, particulates, or a gummy precipitate in my solution.

This is the most common sign of Eravacycline precipitation. Follow this decision tree to identify the potential cause and corrective action. If precipitation is observed at any stage, the solution is not suitable for use and must be discarded.[1][4]



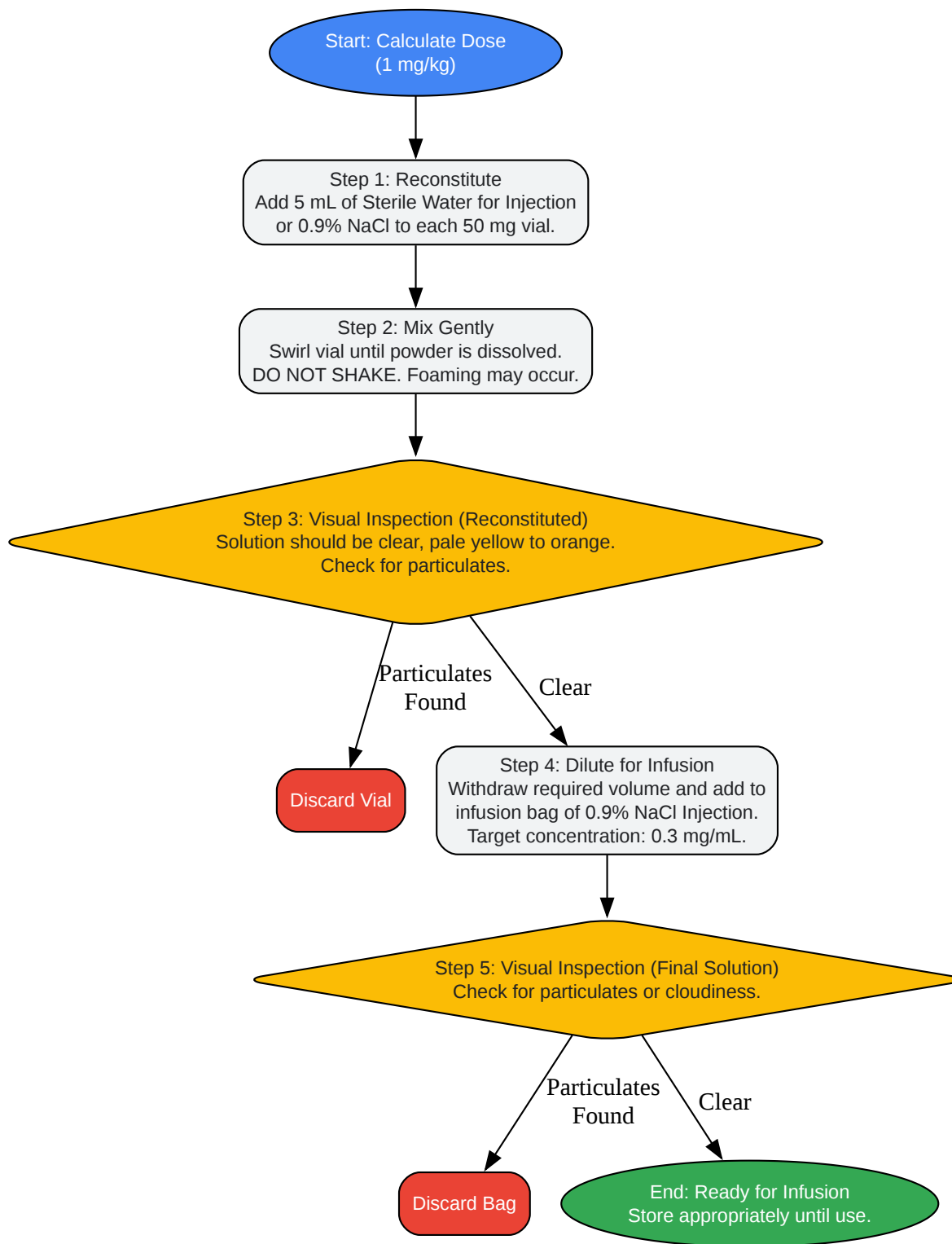
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Caption: Troubleshooting decision tree for Eravacycline precipitation.

Experimental Protocols

Protocol 1: Reconstitution and Dilution for Infusion

This protocol details the standard procedure for preparing **Eravacycline dihydrochloride** for experimental intravenous administration. Aseptic technique must be used throughout.[\[1\]](#)[\[4\]](#)



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Caption: Standard workflow for preparing Eravacycline infusion solutions.

Methodology:

- **Dose Calculation:** Calculate the total required dose of Eravacycline based on the subject's weight (e.g., 1 mg/kg) and determine the number of 50 mg vials needed.[\[1\]](#)[\[4\]](#)
- **Reconstitution:** Aseptically add 5 mL of Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP to each 50 mg vial. This results in a concentration of 10 mg/mL.[\[1\]](#)[\[5\]](#)
- **Dissolution:** Gently swirl the vial(s) until the lyophilized powder is completely dissolved. Avoid vigorous shaking or rapid movement, as this can cause foaming.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Initial Inspection:** The reconstituted solution should be a clear, pale yellow to orange liquid. If any particulates or cloudiness are observed, do not proceed and discard the vial.[\[4\]](#)[\[7\]](#)
- **Dilution:** Withdraw the calculated volume from the vial(s) and add it to an infusion bag of 0.9% Sodium Chloride Injection, USP. The final volume should be adjusted to achieve a target concentration of 0.3 mg/mL.[\[1\]](#)[\[4\]](#)[\[8\]](#) Do not shake the infusion bag.[\[1\]](#)[\[4\]](#)
- **Final Inspection:** Inspect the final diluted solution for any signs of precipitation or particulates before administration.[\[5\]](#)

Protocol 2: Simulated Y-Site Compatibility Testing

This protocol can be used to assess the physical compatibility of Eravacycline with other intravenous medications.

Materials:

- Eravacycline solution (0.6 mg/mL in 0.9% NaCl, representing the upper limit of the clinical range).
- Test drug solution (prepared at its highest expected concentration for IV administration).
- Clear glass test tubes.
- pH meter.
- Turbidimeter (optional, for quantitative analysis).

- Black and white background for visual inspection.

Methodology:

- Preparation: Prepare the Eravacycline and test drug solutions as specified.
- Admixture: In a clear glass test tube, mix 5 mL of the Eravacycline solution with 5 mL of the test drug solution.[\[13\]](#)
- Initial Observation: Immediately inspect the mixture visually against black and white backgrounds for any signs of precipitation, color change, or gas formation. Measure turbidity if applicable.
- Timed Observations: Repeat the visual and turbidimetric observations at subsequent time points, such as 30, 60, and 120 minutes after mixing.[\[13\]](#)
- pH Measurement: Measure the pH of the admixture at the 60-minute time point and compare it to the baseline pH of the individual solutions. A significant change in pH can indicate a chemical interaction.[\[13\]](#)
- Interpretation: The drugs are considered physically incompatible if any particulate matter, haze, color change, or significant change in turbidity or pH is observed at any time point.

Known Incompatibilities: A study of simulated Y-site administration found Eravacycline to be physically incompatible with the following parenteral drugs:

- Albumin
- Amiodarone HCl
- Ceftaroline fosamil
- Colistimethate sodium
- Furosemide
- Meropenem

- Meropenem/vaborbactam
- Micafungin sodium
- Propofol
- Sodium bicarbonate[13]

When co-administering, always use a dedicated intravenous line or ensure the line is thoroughly flushed with 0.9% Sodium Chloride Injection, USP before and after Eravacycline infusion.[1][5][11]

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